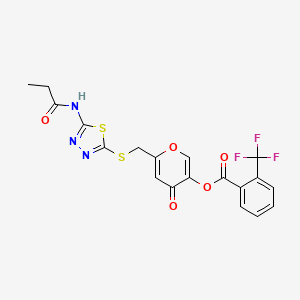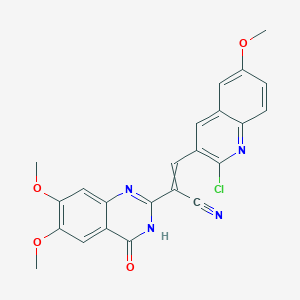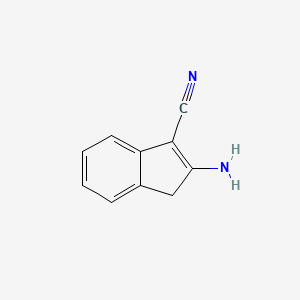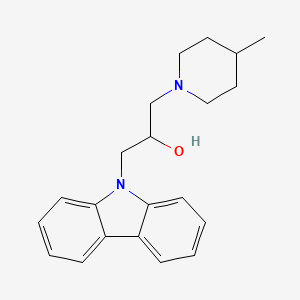
1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, also known as GSK3 inhibitor or CHIR99021, is a chemical compound that has gained significant attention in scientific research due to its potential to regulate the activity of glycogen synthase kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK3 inhibitors have been extensively studied for their therapeutic potential in treating a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol involves the inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol activity. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a multifunctional kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol by 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have demonstrated that 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is its specificity for 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibition. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol in various cellular processes. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol. One area of research is the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors. Another area of research is the investigation of the compound's potential in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on various cellular processes and its potential therapeutic applications in cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 9H-carbazole and 4-methylpiperidine with 2-bromo-1-(4-methylphenyl)propan-1-one, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
The potential of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors, including 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, has been extensively studied in various scientific research applications. One of the primary areas of research is in the field of cancer therapy. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol has been shown to play a critical role in the development and progression of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-10-12-22(13-11-16)14-17(24)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,16-17,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVLPKGPWJOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333206 | |
| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
324065-26-1 | |
| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



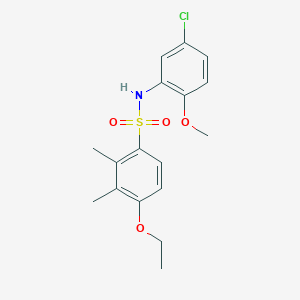
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)
![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)


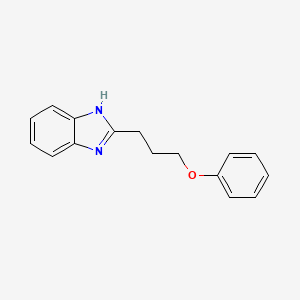
![N,4-dimethyl-6-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2444946.png)
![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)
